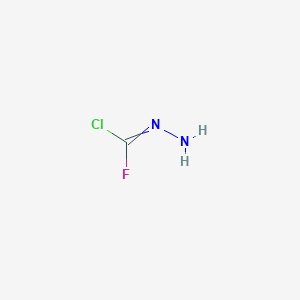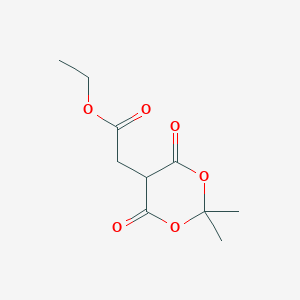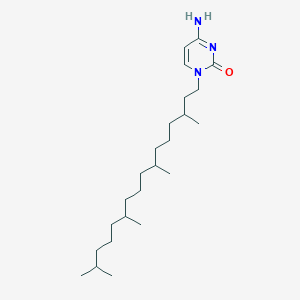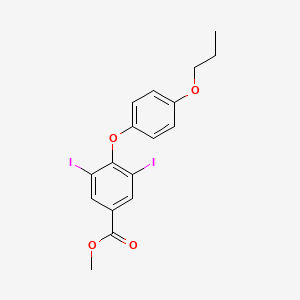
2,4,6-Trinitrophenol--3,3-dinitroazetidine (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is a chemical compound that combines the properties of two distinct molecules: 2,4,6-Trinitrophenol and 3,3-dinitroazetidine3,3-dinitroazetidine is a derivative of azetidine, known for its strained ring system, making it a candidate for energetic materials such as propellants and explosives .
Preparation Methods
The synthesis of 2,4,6-Trinitrophenol involves the nitration of phenol with a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at temperatures between 60-65°C. The product is then purified through filtration and washing with water .
For 3,3-dinitroazetidine, the synthesis involves the nitration of azetidine derivatives. The process includes the use of nitric acid and sulfuric acid under controlled conditions to ensure the formation of the desired nitro compound .
Chemical Reactions Analysis
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction of 2,4,6-Trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like sodium borohydride. Major products formed from these reactions include aminophenols and other nitro derivatives .
Scientific Research Applications
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) has several scientific research applications:
Chemistry: Used as a reagent in various chemical analyses and synthesis of other compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and environmental impact.
Medicine: Investigated for its potential use in medical applications, although its toxicity limits its direct use.
Industry: Utilized in the production of explosives, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4,6-Trinitrophenol involves its ability to act as an oxidizing agent. It can interact with various molecular targets, leading to the formation of reactive intermediates. These intermediates can cause damage to cellular components, leading to its toxic effects. The pathways involved include oxidative stress and disruption of cellular functions .
Comparison with Similar Compounds
2,4,6-Trinitrophenol–3,3-dinitroazetidine (1/1) is unique due to the combination of properties from both 2,4,6-Trinitrophenol and 3,3-dinitroazetidine. Similar compounds include:
2,4-Dinitrophenol: Known for its use as a metabolic stimulant and its toxic effects.
3,3-Dinitroazetidine: A derivative of azetidine with applications in energetic materials.
2,4,6-Trinitrotoluene (TNT): Another well-known explosive with similar properties to 2,4,6-Trinitrophenol
These compounds share similar chemical properties but differ in their specific applications and effects.
Properties
CAS No. |
188666-09-3 |
|---|---|
Molecular Formula |
C9H8N6O11 |
Molecular Weight |
376.19 g/mol |
IUPAC Name |
3,3-dinitroazetidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H5N3O4/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5(8)3(6(9)10)1-4-2-3/h1-2,10H;4H,1-2H2 |
InChI Key |
CAIDCHXACVVVGC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)([N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)acetamide](/img/structure/B12559973.png)

![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)


![1-[([2,2'-Bipyridin]-5-yl)methyl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B12560009.png)

![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![4-Methoxy-N-(4-methoxyphenyl)-N-{4-[2-(pyren-1-YL)ethyl]phenyl}aniline](/img/structure/B12560036.png)

![[N-tert-butyl-C-(trifluoromethyl)carbonimidoyl]selanyl N-tert-butyl-2,2,2-trifluoroethanimidoselenoate](/img/structure/B12560060.png)

